(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662344
InChI: InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3/t19?,20-,21+,22+,23?,24?,27+,28?,29-,30+/m0/s1
SMILES: CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol

(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

CAS No.:

Cat. No.: VC13662344

Molecular Formula: C30H48O5

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate -

Specification

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
IUPAC Name methyl 4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3-[(2R)-oxan-2-yl]oxy-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3/t19?,20-,21+,22+,23?,24?,27+,28?,29-,30+/m0/s1
Standard InChI Key CVPGTSZIDQGGGX-IVEVQBPASA-N
Isomeric SMILES CC(CCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[C@@H]5CCCCO5)C)C
SMILES CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C
Canonical SMILES CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C

Introduction

Structural Analysis and Molecular Characteristics

Core Framework and Stereochemistry

The compound belongs to the steroid family, featuring a cyclopenta[a]phenanthrene core modified with multiple functional groups. Its IUPAC name reflects the presence of:

  • A 10,13-dimethyl configuration on the steroid backbone.

  • A 7-oxo (ketone) group at position 7.

  • A tetrahydro-2H-pyran-2-yloxy (THP) ether at position 3.

  • An (R)-methyl pentanoate side chain at position 17.

The stereochemical arrangement is critical, with eight stereogenic centers (3R,5S,10S,13R,17R and others) dictating its three-dimensional conformation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₅
Molecular Weight488.71 g/mol
CAS Number1812209-48-5
IUPAC NameMethyl (4R)-4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Functional Group Interactions

  • THP Ether: The tetrahydro-2H-pyran-2-yloxy group at position 3 acts as a protecting group, enhancing solubility and stabilizing the molecule during synthesis .

  • Methyl Pentanoate: The ester side chain at position 17 may influence bioavailability and metabolic stability .

Synthetic Pathways and Modifications

Key Synthetic Strategies

The synthesis of this compound involves multi-step organic reactions, leveraging both conventional and biocatalytic methods:

  • Steroid Backbone Preparation: Starting from androsterone or similar steroid precursors, microbial biotransformation (e.g., using Cephalosporium aphidicola) introduces hydroxyl and ketone groups .

  • THP Protection: The 3-hydroxy group is protected via reaction with dihydropyran under acidic conditions, forming the THP ether .

  • Side Chain Installation: The methyl pentanoate group is introduced through alkylation or esterification reactions, often using methyl iodide or pentanoic acid derivatives .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsOutcome
1Microbial HydroxylationC. aphidicola, pH 7.0, 26°CIntroduction of 3β-hydroxy group
2THP ProtectionDihydropyran, p-TSA3-THP ether formation
3EsterificationMethyl iodide, K₂CO₃Methyl pentanoate side chain

Challenges in Synthesis

  • Stereochemical Control: Achieving the correct (3R,5S,10S,13R,17R) configuration requires chiral catalysts or enzymatic resolution .

  • Functional Group Compatibility: The THP group must remain stable during subsequent oxidation and alkylation steps .

Physicochemical Properties

Solubility and Stability

  • Solubility: The THP ether and ester groups enhance lipophilicity, suggesting poor water solubility but good organic solvent compatibility (e.g., DMSO, chloroform) .

  • Stability: The compound is stable under inert conditions but may undergo hydrolysis in acidic/basic environments due to the ester linkage .

Spectroscopic Characterization

  • NMR: Key signals include δ 3.20–3.80 ppm (THP and ester protons) and δ 1.20–2.50 ppm (steroid methyl groups) .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 488.3501 (C₃₀H₄₈O₅) .

CompoundStructural DifferenceBiological Activity
7-Keto-DHEA7-oxo, lacks THP and esterThermogenesis, weight loss
Drostanolone Enanthate17β-enanthate, no THPAnticancer (breast)
Prednisolone Derivatives11β-hydroxy, 17α-methylAnti-inflammatory

Future Directions and Research Gaps

Priority Areas for Investigation

  • Target Identification: Screen against steroid hormone receptors (e.g., glucocorticoid, androgen).

  • Metabolic Profiling: Assess stability in human liver microsomes.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.

Challenges in Translation

  • Synthetic Complexity: Scalability remains a barrier for industrial production .

  • Regulatory Hurdles: Lack of FDA approval for related compounds underscores safety concerns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator